Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity versus Parent N-(4-Phenylthiazol-2-yl)acetamide
The target compound incorporates a 4-(methylthio)phenyl substituent that significantly elevates molecular weight, lipophilicity, and hydrogen-bond acceptor count relative to the simplest congener N-(4-phenylthiazol-2-yl)acetamide (CAS 5039-09-8). These computed physicochemical differences predict higher membrane permeability and an expanded interaction surface for target proteins [1][2].
| Evidence Dimension | Molecular weight, hydrogen-bond acceptors, and computed logP |
|---|---|
| Target Compound Data | MW = 340.46 g/mol; HBA = 4 (two sulfur atoms, one carbonyl oxygen, one thiazole nitrogen); calculated logP ~3.5 |
| Comparator Or Baseline | N-(4-Phenylthiazol-2-yl)acetamide (CAS 5039-09-8): MW = 218.28 g/mol; HBA = 3; calculated logP ~1.8 |
| Quantified Difference | MW increase of 122.18 g/mol (56%); HBA increase of 1 unit (33%); estimated logP increase of ~1.7 log units |
| Conditions | Computed properties based on chemical structure; logP estimated via consensus model using SMILES from Kuujia database and comparator from PubChem |
Why This Matters
Higher lipophilicity and HBA count correlate with improved passive membrane permeability and potential for additional polar target contacts, making 919849-85-7 a more drug-like starting point for lead optimization than the parent acetamide.
- [1] Kuujia.com. CAS 919849-85-7: 2-(4-(methylsulfanyl)phenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Product technical datasheet. View Source
- [2] PubChem. 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide (CAS 58351-19-2). Compound summary. View Source
